molecular formula C11H20N2O3 B12091886 tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

Cat. No.: B12091886
M. Wt: 228.29 g/mol
InChI Key: ZFJVILVJFAFROD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-11(15-5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

ZFJVILVJFAFROD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CNC2)OC1

Origin of Product

United States

Preparation Methods

Cyclization of Bifunctional Precursors

A predominant approach involves intramolecular cyclization of linear precursors containing both amine and alcohol functionalities. For example, tert-butyl (3-aminocyclobutyl)carbamate derivatives undergo ring closure in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures (110–120°C).

Example Protocol

  • Substrate Preparation : tert-Butyl (3-aminocyclobutyl)carbamate (1.48 g, 7.95 mmol) is reacted with 2-chlorobenzothiazole (1.6 mL, 12.93 mmol) in DMSO with diisopropylethiamine (3.0 mL, 17.25 mmol) at 110°C for 2 hours.

  • Cyclization : Heating induces nucleophilic displacement, forming the spirocyclic intermediate.

  • Workup : Partitioning between ammonium chloride and ethyl acetate, followed by silica gel chromatography, yields the product (81% yield).

Table 1: Representative Cyclization Conditions

PrecursorReagentSolventTemperature (°C)YieldSource
tert-Butyl (3-aminocyclobutyl)carbamate2-ChlorobenzothiazoleDMSO11081%
tert-Butyl (3-aminocyclobutyl)carbamate2-Chloro-3-nitropyridineDMSO11063.5%

Palladium-Catalyzed Cross-Coupling

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

  • DMSO vs. Dioxane : DMSO enhances nucleophilicity in SNAr reactions (e.g., 81% yield at 110°C), while dioxane improves palladium catalyst stability.

  • Temperature Thresholds : Cyclization fails below 100°C due to kinetic barriers but risks decomposition above 120°C.

Catalytic Systems

  • Pd₂(dba)₃/BrettPhos : Effective for aryl amination (47.4% yield).

  • Cs₂CO₃ Base : Superior to K₂CO₃ in minimizing side reactions (66.6% yield).

Table 2: Catalytic Efficiency Comparison

Catalyst SystemSubstrate PairYield
Pd₂(dba)₃/BrettPhosPyridinyl carbamate47.4%
Cs₂CO₃Thiazolo[5,4-b]pyridine66.6%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.44 ppm), spirocyclic protons (δ 4.48–5.50 ppm), and aromatic substituents.

  • LC-MS : [M+H]⁺ at m/z 228.3 confirms molecular weight.

Purity Assessment

  • HPLC : >97% purity achieved via silica gel chromatography (ethyl acetate/hexane gradients).

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : tert-Butyl carbamate precursors cost $164.90–$3,296.90 per gram at commercial scales.

  • Catalyst Recovery : Palladium recycling reduces expenses by ~15% in pilot studies.

Environmental Impact

  • Solvent Recovery : DMSO and dioxane are reclaimed via distillation (85–90% efficiency).

  • Waste Streams : Ammonium chloride byproducts are neutralized for safe disposal.

Chemical Reactions Analysis

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
  • CAS Number : 2725790-80-5 (hydrochloride salt)
  • Molecular Formula : C₁₁H₂₀N₂O₃·HCl (hydrochloride salt)
  • Molecular Weight : 264.75 g/mol
  • Structural Features : A spirocyclic system (spiro[3.4]octane) with oxygen (5-oxa) and nitrogen (2-aza) heteroatoms. The tert-butyl carbamate group provides steric protection and modulates solubility .

Applications : This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators due to its rigid spirocyclic framework .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes critical parameters for the target compound and its analogues:

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features
This compound (hydrochloride) 2725790-80-5 C₁₁H₂₀N₂O₃·HCl 264.75 5-oxa-2-azaspiro[3.4]octane core; hydrochloride salt enhances crystallinity
tert-Butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate 2305253-13-6 C₁₁H₁₈N₂O₄ 242.27 6-oxo group introduces a ketone, increasing polarity
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ 240.34 Larger spiro[3.5]nonane system; lacks oxygen
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ 220.29 Bicyclic framework (2.2.1) with fewer conformational degrees of freedom
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 C₁₀H₁₉NO₃ 201.27 Non-spiro cyclopentyl derivative; hydroxyl group enhances hydrophilicity

Physicochemical Properties and Reactivity

  • Solubility : The hydrochloride salt of the target compound (CAS 2725790-80-5) exhibits improved aqueous solubility compared to its free base, making it preferable for formulation . Derivatives with oxo groups (e.g., CAS 2305253-13-6) show higher polarity, enhancing solubility in polar solvents .
  • Conformational Rigidity : Spirocyclic systems (e.g., spiro[3.4]octane) impose steric constraints, reducing rotational freedom compared to bicyclic analogues like 2-azabicyclo[2.2.1]heptane (CAS 1932203-04-7) .
  • Functionalization Potential: The spiro[3.4]octane core allows for regioselective modifications. For example, CAS 2225144-48-7 (tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate) demonstrates derivatization at the 5-position, enabling sulfonamide coupling .

Biological Activity

Tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Molecular Formula and Characteristics

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 2725790-80-5
  • IUPAC Name : tert-butyl (5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate

The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological properties.

Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylateContains sulfur instead of oxygen in the ringDifferent functional group impacts reactivity
tert-butyl methyl (5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochlorideSalt form affecting solubilityMay exhibit different stability properties
tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamateVariation in ring structurePotentially different biological activities

Research indicates that this compound exhibits several biological activities, including:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
  • Anti-inflammatory Properties : Studies suggest that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in astrocytic cultures exposed to Aβ .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit β-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP), thereby reducing Aβ production .

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments demonstrated that this compound reduced astrocyte cell death by approximately 20% when exposed to Aβ 1–42, indicating its protective role against neurotoxicity .
  • Cytokine Production : The compound significantly decreased TNF-alpha production in treated cultures, although this effect was not statistically significant compared to controls . This suggests a trend towards anti-inflammatory effects that could be beneficial in neurodegenerative contexts.
  • Comparative Analysis with Other Compounds : When compared with other compounds exhibiting similar structures, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-y)carbamate showed distinct reactivity profiles and biological activities, highlighting its unique potential in drug development .

Q & A

Q. Q1. What are the optimal synthetic routes for tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a spirocyclic amine precursor with tert-butyl carbamate under basic conditions. Key variables include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
  • Solvent optimization : Polar aprotic solvents like THF or DMF enhance reactivity .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
    Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical for isolating high-purity product (>95%) .

Q. Q2. How can researchers characterize the stereochemical and structural properties of this spirocyclic carbamate?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR resolves spirocyclic conformation and tert-butyl group orientation .
  • X-ray crystallography : Confirms absolute configuration and non-planar spiro ring geometry .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₂₀N₂O₃) and isotopic patterns .

Q. Q3. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Hydrolytic sensitivity : The carbamate group degrades under acidic/basic conditions; store in anhydrous environments at -20°C .
  • Thermal stability : Decomposition above 150°C necessitates low-temperature reactions .

Advanced Research Questions

Q. Q4. How does the 5-oxa-2-azaspiro[3.4]octane core influence biological activity compared to non-spirocyclic analogs?

Methodological Answer:

  • Conformational rigidity : The spirocyclic structure restricts rotational freedom, enhancing target binding selectivity (e.g., enzyme active sites) .
  • Comparative bioassays : Test against non-spiro analogs (e.g., linear carbamates) in receptor-binding assays to quantify affinity differences .
  • Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., proteases, kinases) .

Q. Q5. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, nucleophile strength) to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁸O-labeled carbamate to trace oxygen exchange pathways .
  • Side-product analysis : Characterize byproducts (e.g., tert-butyl alcohol) via GC-MS to infer competing mechanisms .

Q. Q6. What strategies enable selective functionalization of the spirocyclic ring for SAR studies?

Methodological Answer:

  • Protecting group chemistry : Temporarily block the carbamate with Boc or Fmoc to modify the oxazolidinone ring .
  • Transition-metal catalysis : Pd-mediated cross-coupling to introduce aryl/heteroaryl groups at the 7-position .
  • Enzymatic resolution : Use lipases or esterases to enantioselectively modify chiral centers .

Experimental Design and Data Analysis

Q. Q7. How should researchers design experiments to evaluate the compound’s potential as a protease inhibitor?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against trypsin, thrombin, or SARS-CoV-2 Mpro using fluorogenic substrates .
  • Control experiments : Include known inhibitors (e.g., leupeptin) and assess time-dependent inactivation .
  • Structural analogs : Test derivatives with modified spiro ring sizes (e.g., [3.3] vs. [3.4]) to probe steric effects .

Q. Q8. What analytical techniques are best suited to resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Hansen solubility parameters : Calculate HSPs to predict compatibility with solvents like DMSO, acetone, or toluene .
  • Phase-solubility diagrams : Quantify solubility limits via UV-Vis or NMR titration .
  • Molecular dynamics simulations : Model solvation shells to explain deviations from ideal solubility .

Cross-Disciplinary Applications

Q. Q9. How can this compound serve as a scaffold in materials science?

Methodological Answer:

  • Polymer crosslinking : Incorporate into polyurethanes or epoxy resins to enhance thermal stability .
  • Supramolecular chemistry : Functionalize with host-guest moieties (e.g., crown ethers) for self-assembly studies .

Q. Q10. What role does the tert-butyl group play in modulating pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity optimization : Measure logP values to correlate tert-butyl substitution with membrane permeability .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

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